molecular formula C8H4FNO2 B1316342 4-Fluoroindoline-2,3-dione CAS No. 346-34-9

4-Fluoroindoline-2,3-dione

Cat. No.: B1316342
CAS No.: 346-34-9
M. Wt: 165.12 g/mol
InChI Key: VUPIFURSDLGPMH-UHFFFAOYSA-N
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Description

4-Fluoroindoline-2,3-dione is a fluorinated derivative of indoline-2,3-dione, commonly known as isatin. This compound is of significant interest due to the incorporation of a fluorine atom, which can influence its reactivity, selectivity, and biological activity. Fluorinated compounds are widely studied in pharmaceuticals, polymers, and agrochemicals due to the unique properties imparted by the fluorine atom, such as high electronegativity and increased stability .

Biochemical Analysis

Biochemical Properties

4-Fluoroindoline-2,3-dione plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. This compound can act as an inhibitor of certain oxidoreductases, thereby modulating the redox state of cells. Additionally, it has been observed to bind to specific proteins involved in signal transduction pathways, influencing their activity and downstream effects.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoroindoline-2,3-dione can be synthesized through various methods. One common approach involves the direct fluorination of indoline-2,3-dione. This reaction can be carried out using fluorine gas or other fluorinating agents under controlled conditions. Another method involves the use of meta-fluoroaniline as a starting material, which undergoes a series of reactions to yield the target compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted reactions. This method offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures. For instance, the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation has been shown to produce good to excellent yields within a short period .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

4-Fluoroindoline-2,3-dione has several applications in scientific research:

Comparison with Similar Compounds

  • 7-Fluoroindoline-2,3-dione
  • 5-Fluoroindoline-2,3-dione
  • 6-Bromo-5,7-difluoroindoline-2,3-dione

Comparison: 4-Fluoroindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other fluorinated indoles, it may exhibit different selectivity and potency in various applications. For example, 7-fluoroindole has been identified as an antivirulence compound against Pseudomonas aeruginosa, demonstrating the diverse potential of fluorinated indoles .

Properties

IUPAC Name

4-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPIFURSDLGPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567952
Record name 4-Fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-34-9
Record name 4-Fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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